3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
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Overview
Description
3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features multiple functional groups, including bromo, methyl, phenyl, and pyrazol groups, making it a versatile molecule in various scientific applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . The downstream effects include the induction of apoptosis and the inhibition of cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to changes in their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide within cells and tissues are not well studied. It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well known. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester. Subsequent bromination and amide formation steps are then carried out to introduce the bromo and benzamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The pyrazol groups can be reduced to form pyrazolines.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Pyrazolines.
Substitution: : Amides, esters, and other substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it useful in studying biological pathways and developing new therapeutic agents.
Medicine
The compound has been investigated for its potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological targets suggests it could be developed into a therapeutic drug.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural complexity and biological activity make it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: : These compounds share a similar core structure and are known for their biological activity.
Benzamides: : Compounds containing the benzamide group are also used in various biological and medicinal applications.
Uniqueness
What sets 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide apart is its specific combination of functional groups, which allows for a unique set of chemical reactions and biological activities. This makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSHZNIVVYQJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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